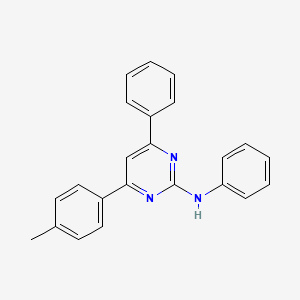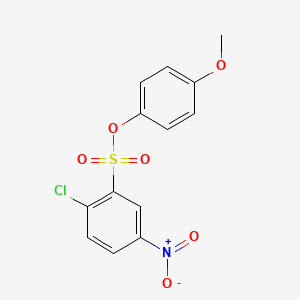
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine, also known as MPDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and materials science. In
科学的研究の応用
4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been found to have antimicrobial properties, making it useful in the development of new antibiotics.
作用機序
The mechanism of action of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine is not fully understood. It is believed that the compound interacts with cellular pathways involved in cell growth and division, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth and replication.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial growth and replication.
実験室実験の利点と制限
One of the main advantages of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine for lab experiments is its high potency. The compound has been found to be effective at very low concentrations, making it useful for a variety of applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research. However, one limitation of this compound is its potential toxicity. The compound has been found to be toxic to some types of cells, and caution should be taken when handling and using the compound in lab experiments.
将来の方向性
There are many potential future directions for research involving 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine. One area of interest is in the development of new cancer therapies. Researchers are currently exploring the use of this compound in combination with other compounds to enhance its effectiveness as an anticancer agent. Additionally, there is interest in exploring the use of this compound in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, researchers are also exploring the potential use of this compound in materials science, where its unique properties may be useful in the development of new materials with novel properties.
合成法
The synthesis of 4-(4-methylphenyl)-N,6-diphenyl-2-pyrimidinamine involves the reaction of 4-methylbenzaldehyde with a mixture of aniline and benzaldehyde in the presence of a catalyst. The resulting product is then treated with urea and heated to form the pyrimidine ring. Further purification and crystallization steps yield the final product, this compound.
特性
IUPAC Name |
4-(4-methylphenyl)-N,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)25-23(26-22)24-20-10-6-3-7-11-20/h2-16H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZNPDAYEIAWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(dimethylamino)carbonothioyl]benzamide](/img/structure/B4957184.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)
![N~1~,N~1~-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957193.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)
![1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4957216.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4957226.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)

![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
![1-methyl-5-{[(4-piperidinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4957267.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)